molecular formula C17H16FN3O2S B2799810 5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-21-7

5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2799810
CAS No.: 899940-21-7
M. Wt: 345.39
InChI Key: UEXFCXLRWNRAFL-UHFFFAOYSA-N
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Description

The compound “5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of thioxopyrimidine . Thioxopyrimidines are a class of heterocyclic compounds that have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Characterization

Novel synthetic routes have been developed for the creation of pyrido[2,3-d]pyrimidine derivatives, showcasing efficient methods to produce these compounds with specific structural features. For example, Ashraf et al. (2019) demonstrated the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, utilizing spectral techniques like NMR, UV-visible, and FT-IR spectroscopy for structural ascertainment. This study emphasized the use of density functional theory (DFT) and time-dependent DFT computations to explore the electronic structures, indicating the compounds' potential applications in various fields due to their distinct electronic and structural properties (Ashraf et al., 2019).

Molecular Electrostic Potential (MEP) Analysis

The MEP analysis is a critical tool in understanding the reactivity of compounds by identifying nucleophilic and electrophilic sites. This approach is vital for predicting how these compounds might interact with other molecules, which is essential for designing drugs or materials with specific functions.

Biological Activity and Applications

Herbicidal Activities

Derivatives of pyrido[2,3-d]pyrimidine have shown potential in agricultural applications, such as herbicides. Huazheng (2013) synthesized compounds displaying significant herbicidal activity against Brassica napus, highlighting the agricultural utility of these molecules (Huazheng, 2013).

Antitumor and Antimicrobial Activities

The structural diversity of pyrido[2,3-d]pyrimidine derivatives allows for significant biological activities. Grivsky et al. (1980) described the synthesis of a derivative with potent activity against mammalian dihydrofolate reductase, showcasing its potential in cancer treatment (Grivsky et al., 1980). Additionally, antimicrobial studies on thieno[2,3-d]pyrimidine derivatives have revealed moderate activity against various bacterial strains, suggesting their potential as antimicrobial agents (Vlasov et al., 2022).

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXFCXLRWNRAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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